(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-15-8-11-21(17(3)12-15)27-24(29)20-13-18-6-4-5-7-23(18)30-25(20)28-22-14-19(26)10-9-16(22)2/h4-14H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUUFWYBRFLIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a derivative of chromene-3-carboxamide, which has attracted attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Chromene ring system
- Substituents :
- A chloro and methyl group on the phenyl ring
- An imino group attached to the chromene
- A dimethylphenyl group as a side chain
This unique structure is believed to contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, a study focusing on similar chromene-3-carboxamide derivatives reported their ability to inhibit the activity of AKR1B10 , an enzyme associated with cancer progression. The most potent inhibitor in that study had an value of 2.7 nM and exhibited an value of 0.8 µM against AKR1B10 .
Table 1: Biological Activity of Related Chromene Derivatives
| Compound Name | Target Enzyme | (nM) | (µM) | Reference |
|---|---|---|---|---|
| (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | AKR1B10 | 2.7 | 0.8 | |
| This compound | TBD | TBD | TBD | Current Study |
The mechanism by which chromene derivatives exert their anticancer effects often involves the inhibition of specific enzymes critical for tumor growth and survival. For example, the inhibition of MDM2 , a negative regulator of the p53 tumor suppressor protein, has been noted in related compounds. The binding affinity and subsequent cellular effects were significant in various cancer cell lines .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that compounds similar to our target exhibit significant tumor regression at various dosages. For instance, compounds with high binding affinities to MDM2 showed up to 87% tumor regression in treated mice . This suggests that this compound may also exhibit similar therapeutic efficacy.
Case Study 1: Inhibition of AKR1B10
In a study focused on identifying inhibitors for AKR1B10, several chromene derivatives were screened using virtual screening methods. The findings indicated that these compounds could serve as potential leads for developing new anticancer drugs targeting this enzyme .
Case Study 2: MDM2 Inhibitors
Another case study explored the development of MDM2 inhibitors derived from chromene structures. These inhibitors were shown to effectively induce apoptosis in cancer cells through p53 activation, demonstrating a promising avenue for therapeutic intervention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
